3-Oxopropanenitrile

描述

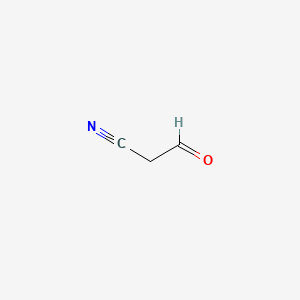

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c4-2-1-3-5/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMOYIXZGHJMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210639 | |

| Record name | Cyanoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-76-1 | |

| Record name | Cyanoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006162761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxopropanenitrile and Its Derivatives

Classical and Contemporary Approaches to 3-Oxopropanenitrile Synthesis

The synthesis of this compound and related β-ketonitriles has been approached through several distinct chemical pathways, each offering specific advantages in terms of efficiency, scope, and accessibility of starting materials.

Condensation Reactions with Ketones and Nitrile Precursors

Condensation reactions represent a fundamental strategy for constructing the β-ketonitrile framework. These methods typically involve the reaction of a nitrile precursor, often activated by a strong base to form a carbanion, with a carbonyl compound or its equivalent.

One significant approach involves the acylation of active nitriles, such as acetonitrile (B52724), with esters or lactones. This process, often facilitated by strong bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents under ambient conditions, yields various β-ketonitriles. For instance, derivatives like 2-propyl-3-oxopropanenitrile and cyclohexyl-3-oxopropanenitrile have been synthesized in yields ranging from 68% to 76% cdnsciencepub.com. Cinnamoylacetonitrile has also been prepared from ethyl cinnamate (B1238496) in approximately 64% yield using this methodology cdnsciencepub.com.

Another condensation-based route utilizes a chemoselective SN2 reaction. For example, ω-bromoacetophenone can react with sodium cyanide or potassium cyanide in biphasic solvent systems (e.g., toluene-water) or polar aprotic solvents (e.g., DMF-water) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). This method, often performed under grinding conditions, can furnish 3-oxopropanenitriles in yields between 70% and 80% mdpi.com.

Table 1: Condensation Reactions for β-Ketonitrile Synthesis

| Method | Starting Materials | Reagents/Catalyst | Conditions | Typical Yields (for derivatives) | References |

| Acylation of Acetonitrile Anion | Acetonitrile, Esters/Lactones | KOt-Bu | Ethereal solvents, ambient | 64-76% | cdnsciencepub.com |

| SN2 Reaction with Cyanide | ω-bromoacetophenone, NaCN/KCN | TBAB (Phase-Transfer Catalyst) | DMF-water or Toluene-water, grinding | 70-80% | mdpi.com |

| Reaction of Ketones with Nitrile Precursors | Ketones, Nitrile Precursors | Basic conditions (e.g., CS₂, CH₃I) | Not specified | Not specified | researchgate.net |

| Condensation of Nitriles with Carboxylic Esters | Nitriles with α-hydrogens, Carboxylic Esters | Base (e.g., alkoxides) | Not specified | Not specified | nih.gov |

Electrophilic Cyanoacetylation of Heterocycles

Electrophilic cyanoacetylation offers a direct route to introduce the cyanoacetyl group onto various heterocyclic and aromatic systems. This method is particularly effective for synthesizing heterocyclic 3-oxopropanenitriles.

A common strategy involves the in situ generation of a mixed anhydride (B1165640) from cyanoacetic acid and an anhydride, such as acetic anhydride or trifluoroacetic anhydride. This activated species then undergoes electrophilic attack on the heterocyclic substrate thieme-connect.com.

The efficiency and scope of electrophilic cyanoacetylation are often enhanced by the use of Lewis acid catalysts. Magnesium perchlorate (B79767) hexahydrate (Mg(ClO4)2·2H2O) has been successfully employed as a catalyst for the cyanoacetylation of heterocycles, facilitating the reaction with mixed anhydrides to yield various heterocyclic 3-oxopropanenitriles thieme-connect.com. This catalytic approach can also be extended to electron-poor aromatic compounds.

Table 2: Electrophilic Cyanoacetylation Methods

| Method | Starting Materials | Reagents/Catalyst | Conditions | Yields (for derivatives) | References |

| Electrophilic Cyanoacetylation of Heterocycles using Mixed Anhydrides | Heterocyclic compounds, Cyanoacetic acid | Acetic anhydride or Trifluoroacetic anhydride, Mg(ClO4)2·2H2O | Not specified, but efficient for heterocyclic 3-oxopropanenitriles | Not specified | thieme-connect.com |

| Cyanoacetylation of Electron-Poor Aromatic Compounds | Electron-poor aromatic compounds, Cyanoacetic acid | Acetic anhydride or Trifluoroacetic anhydride, Mg(ClO4)2·2H2O | Not specified | Not specified | thieme-connect.com |

Acylation of Active Nitriles

The acylation of active nitriles, particularly those with acidic α-hydrogens, is a well-established method for synthesizing β-ketonitriles. This typically involves deprotonating the nitrile to form a nucleophilic enolate, which then reacts with an acylating agent, such as an ester or a derivative thereof.

As mentioned in section 2.1.1, the acylation of the acetonitrile anion using esters or lactones in the presence of a base like KOt-Bu is a prominent example. This method allows for the preparation of a range of β-ketonitriles under mild, ambient conditions cdnsciencepub.com. The general principle involves the formation of a nitrile anion, which subsequently attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after elimination of the alkoxide leaving group.

Pyrolytic Methods

Pyrolytic methods involve the thermal decomposition of precursor molecules at elevated temperatures, often under reduced pressure, to yield desired products. While direct pyrolytic synthesis of this compound itself is not extensively detailed in the provided literature snippets, pyrolytic strategies are recognized for the synthesis of various nitriles and related compounds, including β-oxoalkanenitriles.

One approach involves the pyrolysis of cyanoacetic esters, which can serve as precursors to nitriles through decarboxylation and elimination reactions acs.org. For instance, the pyrolysis of ethyl (1-methylpropyl)-cyanoacetate yields 2-methylvaleronitrile in 86% yield, and cyclopentanecarbonitrile (B127170) is obtained in 93% yield from the pyrolysis of 1-cyano-1-carbethoxycyclopentane acs.org. These examples highlight the utility of pyrolytic decomposition of ester derivatives for nitrile synthesis.

Furthermore, pyrolytic methods have been explored for the synthesis of β-oxoalkanenitriles in general nih.gov. Flash vacuum pyrolysis (FVP) of amides and oximes, catalyzed by molecular sieves or tungsten trioxide, has been reported to provide various nitriles in excellent yields under mild, neutral, and short contact time conditions thieme-connect.com. The pyrolysis of oxime carbonates also offers a mild route to nitriles from aldehydes nih.gov.

Table 3: Pyrolytic Methods for Nitrile Synthesis

| Method | Precursor | Conditions | Product Type | Typical Yields (for related nitriles) | References |

| Pyrolysis of Cyanoacetic Esters | Cyanoacetic esters | Thermal decomposition | Nitriles | 86-93% (for specific nitriles) | acs.org |

| Flash Vacuum Pyrolysis (FVP) | Amides, Oximes | Catalyzed by molecular sieves or WO₃ | Aliphatic, aromatic, heterocyclic nitriles | Excellent | thieme-connect.com |

| Pyrolysis of Oxime Carbonates | Oxime carbonates | Thermal decomposition | Nitriles | High | nih.gov |

| General Pyrolytic Routes | Not specified for this compound | Not specified | β-Oxoalkanenitriles | Not specified | nih.gov |

Compound List:

this compound (Cyanoacetaldehyde)

Acetic anhydride

Cyanoacetic acid

Trifluoroacetic anhydride

Magnesium perchlorate hexahydrate (Mg(ClO4)2·2H2O)

Ketones

Nitrile precursors

Heterocycles

Aromatic compounds

Esters

Lactones

Acetonitrile

Amides

Oximes

ω-bromoacetophenone

Sodium cyanide

Potassium cyanide

Tetrabutylammonium bromide (TBAB)

Cyanoacetic esters

3-oxoalkanenitriles

2-acyl anilines

2-aroyl anilines

3-aminocrotononitrile (B73559)

3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile

2-propyl-3-oxopropanenitrile

Cyclohexyl-3-oxopropanenitrile

Cinnamoylacetonitrile

3-phenyl-3-oxopropanenitrile

3-(4-chlorophenyl)-3-oxopropanenitrile

Ethyl (1-methylpropyl)-cyanoacetate

2-methylvaleronitrile

1-cyano-1-carbethoxycyclopentane

Cyclopentanecarbonitrile

Alternative Approaches to β-Hydroxynitriles

The synthesis of β-hydroxynitriles, which share structural similarities with β-ketonitriles like this compound, involves several established methodologies. One common approach is the reaction of epoxides with nitriles in the presence of metal salts such as LiClO₄/KCN or using lanthanide(III) alkoxides as catalysts acs.org. Acetone cyanohydrin can also be employed under mildly basic conditions acs.org. However, these methods are often limited to simple aliphatic epoxides and can yield variable results acs.org.

Another route involves the tin-mediated addition of bromoacetonitrile (B46782) or α-bromacetophenone to aldehydes in the presence of chlorotrimethylsilane, yielding β-hydroxynitriles or β-hydroxyketones in moderate to good yields rsc.org. Furthermore, a synergistic phosphine-photoredox catalytic system has been developed for the direct dicyanation of styrenes using TMSCN, which allows for the efficient synthesis of alkyl 1,2-dinitriles under mild conditions researchgate.net. Other methods include the hydrocyanation of epoxides using potassium cyanide in a mixture of water-ethanol sctunisie.org, and the use of n-butyllithium or alkali amides followed by condensation with ketones and aldehydes acs.org.

Radical and Photochemical Synthetic Pathways

Gas-Phase Formation from Formyl and Cyanomethyl Radicals

The formation of cyanoacetaldehyde (this compound) in the gas phase can occur through the reaction between formyl (HCO) and cyanomethyl (CH₂CN) radicals researchgate.netunipd.itacs.orgresearchgate.net. This reaction is considered a potential pathway for the synthesis of this molecule in environments like the interstellar medium (ISM) researchgate.netunipd.itacs.orgresearchgate.net.

The association reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN) is strongly exothermic and thermodynamically favored, particularly under the conditions found in the interstellar medium researchgate.netunipd.itacs.orgresearchgate.net. Computational studies, employing DFT calculations and composite schemes, have explored the potential energy surface of this reaction researchgate.netunipd.itacs.orgresearchgate.net. Microcanonical rate constants have been computed, indicating that the direct association of these radicals leads to the formation of cyanoacetaldehyde researchgate.netunipd.itacs.orgresearchgate.net. These studies aim to derive accurate thermochemical and kinetic parameters, such as energy barriers and rate coefficients, to understand the reaction dynamics researchgate.netacs.orgresearchgate.netacs.org.

Following the initial radical association, the formed cyanoacetaldehyde can undergo various isomerization and dissociation pathways researchgate.netunipd.itacs.orgresearchgate.net. Research has investigated the evolution of cyanoacetaldehyde through isomerization to its enolic tautomers, known as cyano vinyl alcohol isomers researchgate.netunipd.itacs.orgresearchgate.net. These studies also explore potential dissociation routes, analyzing the stability of cyanoacetaldehyde and its isomers under different conditions researchgate.netunipd.itacs.orgresearchgate.net. Computational analyses have focused on the molecular properties, including geometry, electronic structure, and stabilization energy, of these radicals and their reaction products researchgate.net.

Cyanoacetaldehyde is considered a potential precursor to pyrimidine (B1678525) bases like cytosine and uracil, making its presence and formation mechanisms in the interstellar medium (ISM) of significant interest researchgate.netunipd.itacs.orgresearchgate.net. Although cyanoacetaldehyde has not yet been directly detected in the ISM, hypotheses regarding its gas-phase synthesis from abundant radicals like HCO and CH₂CN have been put forward researchgate.netunipd.itacs.orgresearchgate.net. The wide distribution of the cyanomethyl radical (CH₂CN) in the ISM further supports its implication in astrochemical networks and the formation of complex organic molecules researchgate.net.

Alternative Approaches to β-Hydroxynitriles

The synthesis of β-hydroxynitriles, which share structural similarities with β-ketonitriles like this compound, involves several established methodologies. One common approach is the reaction of epoxides with nitriles in the presence of metal salts such as LiClO₄/KCN or using lanthanide(III) alkoxides as catalysts acs.org. Acetone cyanohydrin can also be employed under mildly basic conditions acs.org. However, these methods are often limited to simple aliphatic epoxides and can yield variable results acs.org.

Another route involves the tin-mediated addition of bromoacetonitrile or α-bromacetophenone to aldehydes in the presence of chlorotrimethylsilane, yielding β-hydroxynitriles or β-hydroxyketones in moderate to good yields rsc.org. Furthermore, a synergistic phosphine-photoredox catalytic system has been developed for the direct dicyanation of styrenes using TMSCN, which allows for the efficient synthesis of alkyl 1,2-dinitriles under mild conditions researchgate.net. Other methods include the hydrocyanation of epoxides using potassium cyanide in a mixture of water-ethanol sctunisie.org, and the use of n-butyllithium or alkali amides followed by condensation with ketones and aldehydes acs.org.

Radical and Photochemical Synthetic Pathways

Gas-Phase Formation from Formyl and Cyanomethyl Radicals

The formation of cyanoacetaldehyde (this compound) in the gas phase can occur through the reaction between formyl (HCO) and cyanomethyl (CH₂CN) radicals researchgate.netunipd.itacs.orgresearchgate.net. This reaction is considered a potential pathway for the synthesis of this molecule in environments like the interstellar medium (ISM) researchgate.netunipd.itacs.orgresearchgate.net.

The association reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN) is strongly exothermic and thermodynamically favored, particularly under the conditions found in the interstellar medium researchgate.netunipd.itacs.orgresearchgate.net. Computational studies, employing DFT calculations and composite schemes, have explored the potential energy surface of this reaction researchgate.netunipd.itacs.orgresearchgate.net. Microcanonical rate constants have been computed, indicating that the direct association of these radicals leads to the formation of cyanoacetaldehyde researchgate.netunipd.itacs.orgresearchgate.net. These studies aim to derive accurate thermochemical and kinetic parameters, such as energy barriers and rate coefficients, to understand the reaction dynamics researchgate.netacs.orgresearchgate.netacs.org.

Table 1: Key Parameters in Formyl and Cyanomethyl Radical Association

| Parameter | Value | Source |

| Reaction Type | Association | researchgate.net |

| Reactants | Formyl radical (HCO) and Cyanomethyl radical (CH₂CN) | researchgate.net |

| Exothermicity | Strongly exothermic | researchgate.net |

| Thermodynamic Favorability (ISM conditions) | Favored | researchgate.net |

| Computational Methods | DFT calculations, "Cheap" composite scheme, Master Equation approach | researchgate.net |

| Rate Constant Computation | Microcanonical rate constants computed | researchgate.net |

| Primary Product | Cyanoacetaldehyde (two conformers: cis/trans) | researchgate.net |

| Cis/Trans Ratio of Cyanoacetaldehyde | 0.35:0.65 | researchgate.net |

| Other Products (relative abundance) | Not exceeding 10% | researchgate.net |

Following the initial radical association, the formed cyanoacetaldehyde can undergo various isomerization and dissociation pathways researchgate.netunipd.itacs.orgresearchgate.net. Research has investigated the evolution of cyanoacetaldehyde through isomerization to its enolic tautomers, known as cyano vinyl alcohol isomers researchgate.netunipd.itacs.orgresearchgate.net. These studies also explore potential dissociation routes, analyzing the stability of cyanoacetaldehyde and its isomers under different conditions researchgate.netunipd.itacs.orgresearchgate.net. Computational analyses have focused on the molecular properties, including geometry, electronic structure, and stabilization energy, of these radicals and their reaction products researchgate.net.

Cyanoacetaldehyde is considered a potential precursor to pyrimidine bases like cytosine and uracil, making its presence and formation mechanisms in the interstellar medium (ISM) of significant interest researchgate.netunipd.itacs.orgresearchgate.net. Although cyanoacetaldehyde has not yet been directly detected in the ISM, hypotheses regarding its gas-phase synthesis from abundant radicals like HCO and CH₂CN have been put forward researchgate.netunipd.itacs.orgresearchgate.net. The wide distribution of the cyanomethyl radical (CH₂CN) in the ISM further supports its implication in astrochemical networks and the formation of complex organic molecules researchgate.net.

Oxidative Cyclization Reactions (e.g., Manganese(III) Acetate (B1210297) Mediated)

Manganese(III) acetate is a well-established reagent utilized in oxidative cyclization reactions for the synthesis of various organic compounds, including those related to β-ketonitriles tubitak.gov.tracs.orgacs.orgarkat-usa.orgwikipedia.orgnih.govsigmaaldrich.com. This reagent can mediate the cyclization of 3-oxopropanenitriles with conjugated alkenes, leading to the formation of 4,5-dihydrofuran-3-carbonitriles tubitak.gov.tracs.orgarkat-usa.org. The mechanism typically involves the generation of carbon-centered radicals, which then add to unsaturated systems, followed by oxidation and ring closure wikipedia.orgnih.gov.

For instance, the oxidative cyclization of 3-oxopropanenitriles with alkenes containing a 2-thienyl group, mediated by manganese(III) acetate, has yielded substituted 4,5-dihydrofuran-3-carbonitriles in moderate to good yields tubitak.gov.tr. Similarly, manganese(III) acetate has been employed in radical cyclizations of conjugated esters and amides with 3-oxopropanenitriles, producing 4-cyano-2,3-dihydrofuran-3-carboxylate and 4-cyano-2,3-dihydrofuran-3-carboxamide derivatives arkat-usa.org. Manganese(III) acetate itself is a brown solid, soluble in acetic acid and water, and acts as a mild and selective oxidizing agent wikipedia.orgsigmaaldrich.comthermofisher.com.

Table 2: Examples of Manganese(III) Acetate Mediated Oxidative Cyclizations with 3-Oxopropanenitriles

| This compound Derivative | Alkene/Conjugated System | Product Type | Yield (%) | Conditions | Source |

| 1a-d (various aryl) | 2a (2-phenylvinyl thiophene) | 4-phenyl-5-(2-thienyl)-4,5-dihydrofuran-3-carbonitriles | 52-60 | Mn(OAc)₃, acetic acid, 10-30 min, 70 °C | tubitak.gov.tr |

| 1a-d (various aryl) | 2b (1-methyl-2-phenylvinyl thiophene) | 5-(2-thienyl) substituted 4,5-dihydrofuran-3-carbonitriles | 54-68 | Mn(OAc)₃, acetic acid, 10-30 min, 70 °C | tubitak.gov.tr |

| Various 3-oxopropanenitriles | 2c (2-(1-phenylvinyl)thiophene) | 4,5-dihydrofurans containing heterocycle | 77-91 | Mn(OAc)₃, acetic acid, 10-30 min, 70 °C | tubitak.gov.tr |

| This compound | Conjugated esters | 4-cyano-2,3-dihydrofuran-3-carboxylates | Good | Mn(OAc)₃·2H₂O, glacial acetic acid, 70 °C | arkat-usa.org |

| This compound | Conjugated amides | 4-cyano-2,3-dihydrofuran-3-carboxamides | Better | Mn(OAc)₃·2H₂O, glacial acetic acid, 70 °C | arkat-usa.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. Several strategies have been employed to synthesize this compound and its derivatives in a more sustainable manner.

Microwave irradiation offers a rapid and energy-efficient method for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. For instance, microwave-assisted synthesis has been utilized for the preparation of pyrido–[2,3-d] pyrimidines using a this compound derivative, achieving yields between 79-89% in just 25-40 minutes researchgate.net. Another study demonstrated the microwave-assisted organic synthesis (MAOS) of a precursor for a TSPO ligand, where a reaction was completed in 40 minutes nih.gov. Furthermore, microwave irradiation has facilitated multicomponent reactions for synthesizing indolyl-substituted heterocycles, yielding products in high yields with short reaction times researchgate.net. The synthesis of coumarin (B35378) and benzocoumarin derivatives has also been efficiently achieved using microwave irradiation, with yields ranging from 41% to 85% mdpi.com.

Table 1: Microwave-Assisted Synthesis Examples for this compound Derivatives

| Reaction Type | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Synthesis of pyrido–[2,3-d] pyrimidines | 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, pyrimidine derivative, arylaldehydes | Catalyst-free | Solvent-free | N/A | 25-40 min | 79-89% | researchgate.net |

| Synthesis of TSPO ligand precursor | 3-(4-methoxyphenyl)-3-oxopropanenitrile (B1584734) | N/A | N/A | 90 °C | 40 min | 42% | nih.gov |

| Multicomponent reaction for indolyl-substituted heterocycles | Aldehydes, 3-cyanoacetyl indoles, 5-aminopyrazol | N/A | N/A | N/A | Short | High | researchgate.net |

| Synthesis of coumarins and benzocoumarins from enaminones | Enaminones | N/A | N/A | Full power | 2 min | 41-85% | mdpi.com |

Minimizing or eliminating organic solvents is a key tenet of green chemistry. Solvent-free synthesis, often combined with other techniques like grinding or ultrasonic irradiation, has proven effective. For example, nano-architectured carbon quantum dots (CQDs) have enabled solvent-free synthesis of indolyl derivatives under ultrasonic irradiation . Aqueous hydrolysis of cyanoacetylene (B89716) can yield this compound in up to 19% under mild aqueous conditions . Furthermore, reactions performed in biphasic solvent systems (e.g., toluene-water) using phase-transfer catalysts, or directly in water, represent greener alternatives kthmcollege.ac.inresearchgate.net. Some methods utilize eco-friendly solvents like dimethyl carbonate (DMC), water, or ethanol, achieving high product recovery kthmcollege.ac.in.

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical transformations. This approach is particularly valuable for solvent-free reactions. Ball milling, for instance, allows for precise control of reaction conditions and can be used to achieve high yields and fewer byproducts compared to classical methods retsch.com. Mechanochemical techniques like ball-milling or hand grinding are considered promising candidates for solvent-free synthesis beilstein-journals.org. These methods involve chemical transformations induced by mechanical energy like compression, shear, or friction beilstein-journals.org. While often relying on simple grinding, advancements are integrating other energy sources like sonication or controlled temperature irb.hr. The grinding process itself, often performed in specialized mills, can be optimized by controlling parameters such as frequency and milling media, enabling reactions directly in the ball mill without harmful solvents retsch.comirb.hr.

Table 2: Mechanochemical Synthesis Approaches

| Method | Key Process | Solvent | Catalyst | Conditions | Yield | Reference |

| Grinding/Milling | SN2 reaction of ω-bromoacetophenone with cyanide | DMF-water or Toluene-water | Tetrabutylammonium bromide (TBAB) as phase-transfer catalyst | Performed by grinding | 70-80% | researchgate.net |

| Mechano-catalysis | Oxidation of alcohols to aldehydes | Solvent-free | Gold surface in a coated grinding jar | 35 Hz | Higher than classical | retsch.com |

| Ball Milling | General solvent-free synthesis | Solvent-free | Various (e.g., CAN, Ag-nitrate, Cu(OTf)2) | High vibration ball milling (HVBM) | Near quantitative | beilstein-journals.org |

| Grinding | Synthesis of 3-oxopropanenitriles from ω-bromoacetophenone and cyanide | DMF-water or Toluene-water | Tetrabutylammonium bromide (TBAB) | Grinding | 70-80% | researchgate.net |

Catalysis plays a vital role in green chemistry by enabling reactions under milder conditions, improving selectivity, and reducing waste. For this compound synthesis, various catalysts have been explored. Nano-architectured carbon quantum dots (CQDs) functionalized with phosphorous acid tags have facilitated solvent-free synthesis . Magnesium perchlorate hexahydrate [Mg(ClO4)2·2H2O] has been used as a catalyst for electrophilic cyanoacetylation of heterocycles researchgate.net. Metal-organic frameworks (MOFs), such as MIL-53(Al)-N(CH2PO3H2)2, have been employed as catalysts in solvent-free conditions for the synthesis of pyrazolo[3,4-b]pyridine derivatives researchgate.net. Moreover, tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in grinding-assisted reactions researchgate.net. Some green syntheses have also been achieved without any catalyst, utilizing eco-friendly solvents kthmcollege.ac.in.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions occur in a continuously flowing stream rather than in discrete batches, offers significant advantages for chemical synthesis, including enhanced safety, improved control, and scalability.

The application of continuous flow reactors is increasingly recognized for industrial production of chemicals, including this compound derivatives evitachem.com. Flow chemistry allows for precise control over reaction parameters, leading to improved quality control, higher yields, and better reproducibility ltf-gmbh.com. This methodology enables faster reactions, often reducing reaction times from hours to minutes, and can potentially eliminate the need for intermediate purification steps seqens.com. Industrial production methods can leverage continuous flow reactors and automated processes to ensure high yield and purity of this compound derivatives . For example, a six-step synthesis of a prexasertib (B560075) derivative was achieved in continuous flow, yielding 65% isolated product after 32 hours, and this platform allowed for automated diversification of the molecule nih.gov. The production of specific derivatives, such as 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile, has been noted with production flow rates up to 16 L/hour sigmaaldrich.com.

Reaction Mechanisms and Reactivity Studies of 3 Oxopropanenitrile

Fundamental Reaction Types and Mechanisms

3-Oxopropanenitrile undergoes several fundamental reaction types, including additions to the nitrile and carbonyl groups, condensation reactions at the α-carbon, and redox processes.

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction is analogous to nucleophilic addition to a carbonyl group, where the nucleophile attacks the electrophilic carbon, leading to the formation of an sp²-hybridized imine anion intermediate.

Key nucleophilic addition reactions at the nitrile group include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through the nucleophilic addition of water (in acidic conditions after protonation) or a hydroxide ion (in basic conditions) to the nitrile carbon. This initially forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid.

Reduction to Amines: Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with water, gives the primary amine.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) add to the nitrile carbon to form an imine anion salt. Subsequent hydrolysis of this intermediate with aqueous acid converts it into a ketone. This reaction provides a valuable method for carbon-carbon bond formation. The mechanism begins with the nucleophilic attack of the Grignard reagent on the nitrile's electrophilic carbon, followed by protonation steps and the eventual elimination of ammonia to yield the ketone.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Amide | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Imine anion / Dianion | Primary Amine |

| Grignard Reaction | R-MgX, then H₃O⁺ | Imine / Iminium ion | Ketone |

Carbonyl condensation reactions involve the combination of two carbonyl-containing reactants. One reactant, possessing an acidic α-hydrogen, is converted by a base into a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the second reactant. This compound is well-suited for these reactions due to the acidity of the protons on the carbon atom situated between the carbonyl and nitrile groups.

The general mechanism involves:

Deprotonation of the α-carbon by a base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of another molecule (an electrophile).

Protonation of the resulting alkoxide to give a β-hydroxy carbonyl compound.

A key example is the Aldol reaction. In a self-condensation, the enolate of one this compound molecule would attack the carbonyl group of a second molecule. The equilibrium of the aldol reaction is dependent on steric factors and reaction conditions. Related condensations, such as the Knoevenagel condensation, involve the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, like this compound, in the presence of a weak base.

This compound can undergo oxidation and reduction at either of its functional groups. A substance is oxidized if it loses electrons or its oxidation state increases, while reduction involves the gain of electrons or a decrease in oxidation state.

Reduction Pathways : Besides the reduction of the nitrile group to an amine, the carbonyl group can also be reduced. Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. Enzymatic reductions have also been shown to be effective for related structures. For instance, the enzymatic reduction of 3-cyclopentyl-3-oxopropanenitrile (B9449), a derivative of this compound, using the enzyme YMR226C, produced the corresponding hydroxylated product with high efficiency and excellent stereoselectivity.

| Substrate | Enzyme | Product | Efficiency | Enantiomeric Excess |

|---|---|---|---|---|

| 3-cyclopentyl-3-oxopropanenitrile | YMR226C | 3-cyclopentyl-3-hydroxypropanenitrile | 89% | >99% |

Oxidation Pathways : Oxidative cyclization represents a significant oxidation pathway. Reagents like Manganese(III) acetate (B1210297) can mediate the reaction between 3-oxopropanenitriles and alkenes to yield substituted 4,5-dihydrofuran-3-carbonitriles. The mechanism is believed to proceed through the formation of carbon-centered radicals, which then participate in addition and ring closure steps.

A nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient electrophile, replacing a leaving group. While this compound is more prone to addition reactions, it can be synthesized via nucleophilic substitution.

A common method for forming the nitrile group is through the Sₙ2 reaction between an alkyl halide and a cyanide salt, such as sodium or potassium cyanide. In this context, derivatives of this compound can be synthesized by reacting an appropriate α-halo ketone (e.g., ω-bromoacetophenone) with sodium cyanide. The cyanide ion acts as the nucleophile, displacing the halide leaving group to form the new carbon-carbon bond and introduce the nitrile functionality.

Computational Chemistry Approaches to Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. By modeling molecular properties at the electronic level, these methods can elucidate reaction mechanisms, predict reaction barriers, and explain observed selectivity.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. This approach is often more computationally efficient than other methods for larger systems.

DFT is widely applied to study chemical reactivity. For molecules containing a nitrile group, DFT calculations can provide deep insights:

Electronic Structure and Reactivity Descriptors : DFT can be used to calculate the distribution of electron density, molecular orbitals, and electrostatic potential. These calculations help identify the electrophilic (e.g., carbonyl and nitrile carbons) and nucleophilic sites within the molecule. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can quantify the susceptibility of different atoms to nucleophilic or electrophilic attack.

Reaction Energetics and Mechanisms : DFT is used to map out potential energy surfaces for reactions. This allows for the calculation of activation energies (the energy barrier for a reaction) and reaction enthalpies. For example, a mechanistic investigation of the nucleophilic attack of cysteine on various nitrile-containing compounds found that the activation energies calculated using DFT correlated well with experimentally measured reaction rates. This demonstrates DFT's power as a predictive tool for assessing the reactivity of nitriles.

Analysis of Intermediates : The geometry, electronic structure, and stability of transient species, such as radicals or reaction intermediates, can be analyzed. For instance, computational studies on the formation of cyanoacetaldehyde (an isomer of this compound) from radical precursors have used DFT to investigate the properties and stability of the involved radicals and their reaction products.

Hirshfeld Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties onto the surface, such as the normalized contact distance (d_norm), to identify regions of significant intermolecular contact. The resulting two-dimensional "fingerprint plots" provide a quantitative summary of the types and relative contributions of different atomic contacts.

While specific Hirshfeld analysis studies focused solely on the parent this compound molecule are not extensively detailed in available literature, the technique has been applied to crystals of its derivatives and related heterocyclic compounds. For instance, in crystals of triazolopyrimidine derivatives synthesized from β-ketonitriles like this compound, Hirshfeld analysis reveals the dominant role of specific interactions in molecular packing. journalskuwait.org In one such derivative, the analysis quantified the contributions of various intermolecular contacts, showing that N...H interactions were the most significant, accounting for 29.8% of the total contacts. journalskuwait.org Other notable interactions included C...H (18.3%), O...H (15.0%), and H...H (13.3%), highlighting the importance of hydrogen bonding and van der Waals forces in the crystal structure. journalskuwait.org

For derivatives of this compound, red areas on the Hirshfeld surface plotted over d_norm indicate close contacts, typically corresponding to hydrogen bonds, while blue areas represent longer contacts. journalskuwait.org This method provides crucial insights into how molecules recognize each other and assemble into a stable crystalline solid, which is fundamental in materials science and drug design.

Table 1: Representative Intermolecular Contact Contributions in a Triazolopyrimidine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| N...H | 29.8 |

| C...H | 18.3 |

| O...H | 15.0 |

| H...H | 13.3 |

| N...C | 5.9 |

| C...O | 5.3 |

| N...O | 5.0 |

This table is generated based on data for a representative derivative to illustrate the type of information obtained from Hirshfeld analysis. journalskuwait.org

Molecular Dynamics (MD) Simulations in Binding and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time, providing detailed insight into the binding mechanisms and interaction energies of a ligand with its target receptor.

MD simulations have been instrumental in understanding the binding of complex derivatives of this compound to biological targets, such as Janus kinases (JAKs). For the JAK3 inhibitor CP-690,550, which contains a this compound moiety, MD simulations have been used to investigate its binding stability and interaction with key amino acid residues in the ATP-binding pocket. researchgate.net These simulations can reveal instabilities in binding; for example, studies on analogues of JAK3 inhibitors showed that despite positive docking predictions, the complexes were unstable in MD simulations, with the ligands losing their original interactions within 1.2 nanoseconds. researchgate.net

In another study involving 9H-pyrimido[4,5-b]indole-based inhibitors, 1-microsecond MD simulations were performed on potent inhibitors containing the this compound functional group. mdpi.com The simulations demonstrated a stable binding conformation for the inhibitors within the ATP site of the GSK-3β enzyme. mdpi.com The stability was highlighted by low root-mean-square deviation (RMSD) values, and the simulations elucidated key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions, which rationalized the observed structure-activity relationships. mdpi.comnih.gov

The binding free energy, a critical parameter for assessing ligand affinity, can be calculated from MD simulation trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). For certain JAK2 inhibitors, these calculations revealed binding free energies in the range of -218 to -267 Kcal/mol, quantifying the strength of the interaction at an atomistic level. nih.gov

Quantum Chemical Calculations for Reaction Pathways and Activation Energies

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions by mapping potential energy surfaces, identifying transition states, and determining activation energies. These computational methods have been applied to understand the formation and reactivity of this compound and its isomers, particularly in astrochemical contexts.

The formation of this compound (cyanoacetaldehyde) in the interstellar medium (ISM) is believed to occur through radical-neutral reactions. frontiersin.org Computational studies have explored the reaction between the formyl radical (HCO) and the cyanomethyl radical (CH₂CN), finding it to be strongly exothermic and thermodynamically favored. Quantum chemical calculations have been used to investigate the potential energy surface of this association reaction, as well as subsequent isomerization and dissociation pathways of the resulting cyanoacetaldehyde molecule. frontiersin.org

These calculations are also vital for understanding reaction kinetics. For instance, theoretical studies on hydrogen shift effects in this compound (with the general formula XH₂C−CHO where X = CN) have been conducted to understand its reactivity compared to similar aldehydes. acs.org Furthermore, quantum chemical methods are employed to study the formation of related nitriles, such as through the gas-phase reaction of formaldehyde (H₂CO) with the cyanide radical (CN), which has been shown to be an efficient formation pathway for formyl cyanide (HCOCN). frontiersin.org Such calculations help to reconcile experimental findings with theoretical models, providing a deeper understanding of chemical processes in diverse environments like the ISM. frontiersin.org

Analysis of Cationic Eigenstates and Charge Migration

The study of cationic eigenstates and subsequent charge migration is a key area of attochemistry, which aims to observe and control electron dynamics on their natural femtosecond timescale. Upon ionization, a molecule can be left in a superposition of electronic cationic states, which can lead to ultrafast charge migration across the molecular structure.

This compound has been used as a case study to understand the necessary conditions for long-lasting charge migration. chimia.ch It was investigated as a counterexample to molecules like but-3-ynal, which show promise for such phenomena. chimia.chresearchgate.net For charge migration to be significant and observable, several properties must be fulfilled, including the presence of "hole-mixing" in the ionization spectrum and long-lasting electronic coherence. researchgate.net

In this compound, theoretical analysis revealed that while some cationic eigenstates consist of a mixture of molecular orbitals (a prerequisite for hole-mixing), the conditions are not sufficient to sustain charge migration. chimia.chresearchgate.net

Table 2: Simulated Coherence and Charge Migration Scenarios in this compound

| Superposition of Cationic States | Energy Gap (eV) | Oscillation Period (fs) | Observation |

|---|---|---|---|

| 1st and 3rd | 2.00 | 2.1 | Electronic coherence revives after ~15 fs, but charge migration is barely perceptible. |

| 4th and 5th | 0.69 | 6.0 | Decoherence occurs faster than the oscillation period; the hole does not complete a single oscillation. |

Data sourced from theoretical simulations. researchgate.net

Simulations of the dynamics following ionization showed that in one scenario (superposition of the 1st and 3rd cationic states), the electronic coherence did not vanish completely but showed a revival after about 15 femtoseconds. researchgate.net However, the resulting charge migration was barely perceptible. chimia.chresearchgate.net In another scenario (superposition of the 4th and 5th states), decoherence induced by nuclear motion happened faster than the period of electronic motion, meaning the charge hole would not even have time to perform a single oscillation. researchgate.net These findings demonstrate that even if some prerequisites are met, the absence of one of the necessary conditions can prevent long-lasting charge migration, making this compound unsuitable for such attochemistry applications. chimia.ch

Stereochemical and Conformational Analysis

Stereochemical and conformational analyses are critical for understanding a molecule's three-dimensional structure and how that structure influences its reactivity and biological activity. Stereochemistry plays a particularly vital role in the function of complex bioactive molecules derived from this compound.

A prominent example is the Janus kinase (Jak3) inhibitor CP-690,550, which is a chiral molecule with a this compound group attached to a substituted piperidine ring. nih.gov The initial reports did not specify the stereochemistry at the 3 and 4 positions of the piperidine ring. nih.gov Subsequent research involved the synthesis of all four possible stereoisomers (3R,4R; 3S,4S; 3R,4S; and 3S,4R) to investigate the impact of stereochemistry on kinase inhibition. nih.gov

The study revealed that only the (3R,4R)-isomer was effective at blocking Stat5 phosphorylation, a key downstream event of Jak3 signaling. nih.gov This demonstrates a strict stereochemical requirement for biological activity, as the other stereoisomers had deleterious effects on Jak3 inhibition. nih.gov Minimum energy conformation calculations and molecular docking studies were performed on all stereoisomers to understand their potency and selectivity profiles, confirming that the specific spatial arrangement of the (3R,4R) configuration is optimal for binding to the Jak3 active site. nih.govacs.org

While the parent this compound molecule is achiral, its derivatives can possess multiple stereocenters, making conformational analysis essential. mdpi.com The conformation of cyclic structures, such as the piperidine ring in inhibitors, is described by features like chair and boat forms, which dictate the orientation of substituents and their ability to interact with a target protein. acs.org

Advanced Applications of 3 Oxopropanenitrile in Organic Synthesis

Synthesis of Heterocyclic Compounds

The reactivity profile of 3-oxopropanenitrile makes it an ideal precursor for a vast array of heterocyclic systems, including fused ring systems and polyheterocyclic compounds. Its ability to undergo Knoevenagel condensations, Michael additions, and subsequent cyclizations under various conditions has been extensively exploited.

Thieno[2,3-b]thiophene (B1266192) Derivatives

This compound is a key intermediate in the synthesis of thieno[2,3-b]thiophene derivatives smolecule.com. These sulfur-containing bicyclic compounds are of significant interest due to their notable antimicrobial activities, showing effectiveness against fungal species and Staphylococcus aureus comparable to established antibiotics . A specific application involves the synthesis of bis-thieno[2,3-b]thiophene derivatives, often utilizing a bis(this compound) precursor derived from diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate mdpi.comnih.govnih.govsemanticscholar.orgnih.govnih.govresearchgate.net. These reactions often involve steps like nucleophilic addition, cyclization with reagents such as sodium hydride and carbon disulfide, or reactions with hydrazonoyl chlorides to form fused bis-heterocyclic systems nih.govnih.govsemanticscholar.orgnih.gov.

Thiazolines, Thiophenes, Thiadiazoles, and Dihydrofurans

Thiazolines: this compound derivatives are valuable synthons for thiazoline (B8809763) ring formation evitachem.comnih.govics.irresearchgate.netsemanticscholar.orgcu.edu.egresearchgate.net. For instance, indole-linked thiazolines are readily prepared through the reaction of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with phenacyl bromides cu.edu.egresearchgate.net. The parent this compound can also serve as a precursor in various thiazoline syntheses nih.govics.irresearchgate.netsemanticscholar.org.

Thiophenes: The compound is a versatile intermediate for synthesizing thiophenes, particularly 2-aminothiophenes, via the Gewald reaction evitachem.comnih.govresearchgate.netsemanticscholar.orgcu.edu.egresearchgate.netscribd.comjazanu.edu.saresearchgate.netresearchgate.net. This reaction typically involves the condensation of a this compound with an α-haloketone or aldehyde in the presence of sulfur and a base scribd.com. For example, 3-oxo-3-phenylpropanenitrile reacts with sulfur and morpholine (B109124) to yield 2-aminothiophene derivatives scribd.com. Indole-linked thiophenes are also accessible from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile cu.edu.egresearchgate.net.

Thiadiazoles: this compound is instrumental in the synthesis of a wide range of thiadiazole derivatives, including bis- smolecule.comtu-dresden.dethiadiazoles and related fused systems smolecule.comnih.govnih.govevitachem.comresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net. The synthesis of bis- smolecule.comtu-dresden.dethiadiazole derivatives featuring a thieno[2,3-b]thiophene core has been achieved using a bis(this compound) precursor nih.govnih.gov. Furthermore, reactions involving 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with amino-thiadiazoles lead to novel cyanoacetamide derivatives rsc.org.

Dihydrofurans: The compound is utilized in the construction of dihydrofuran rings evitachem.comtubitak.gov.tr. A notable application is the synthesis of polyfunctional 2-hydroxy-2,3-dihydrofurans through a base-promoted tandem cyclization reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitrile and arylglyoxal monohydrates researchgate.netthieme-connect.comrsc.org. This one-pot process, often conducted in solvents like DMSO or ethanol, offers good to excellent yields thieme-connect.com. Additionally, oxidative cyclization of 3-oxopropanenitriles with thienyl-substituted alkenes using manganese(III) acetate (B1210297) provides 4,5-dihydrofuran-3-carbonitriles tubitak.gov.tr.

Bis-heterocyclic Systems (e.g., thiadiazoles, triazoles)

This compound is crucial for constructing complex bis-heterocyclic systems, including thiadiazoles and triazoles smolecule.com. These structures often incorporate multiple heterocyclic rings linked together, leading to compounds with enhanced biological activities or unique material properties. For example, bis- smolecule.comtu-dresden.dethiadiazole and bis-thiazole derivatives appended to a thieno[2,3-b]thiophene moiety have been synthesized using a bis(this compound) precursor nih.govnih.gov. The synthesis of various bis-heterocycles, such as bis- smolecule.comtu-dresden.de thiadiazole, smolecule.comtu-dresden.de thiadiazine, and fused triazole systems, has been reported, highlighting the compound's versatility in creating intricate molecular architectures smolecule.com.

Pyrazoles, Pyridines, and Thiazoles

Pyrazoles: this compound derivatives are widely employed in the synthesis of pyrazoles and related fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines researchgate.netnih.govresearchgate.netresearchgate.nettu-dresden.dejournalijar.comeurekaselect.comingentaconnect.comsapub.orgthieme-connect.comjapsonline.comtandfonline.com. Reactions of 2-aryl-3-oxopropanenitriles with hydrazine (B178648) monohydrate, for instance, yield diverse pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) structures eurekaselect.comingentaconnect.com. Multicomponent reactions involving 3-oxopropanenitriles and pyrazole amines facilitate the rapid assembly of pyrazolo[3,4-b]pyridines thieme-connect.com. Furthermore, pyrazolophthalazinediones are efficiently synthesized through three-component reactions involving aryl aldehydes, phthalhydrazide, and indolyl-3-oxopropanenitrile derivatives tandfonline.com.

Pyridines: The compound serves as a fundamental building block for pyridine (B92270) ring construction researchgate.netrsc.orgeurekaselect.comingentaconnect.combeilstein-journals.orgacs.org. For instance, indole-substituted pyridine-3-carbonitriles are prepared via a four-component condensation reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, and ammonium (B1175870) acetate rsc.orgbeilstein-journals.org. Additionally, multicomponent reactions in aqueous media under microwave irradiation enable the synthesis of 2,2′-bipyridine derivatives using aldehydes, 3-aryl-3-oxopropanenitriles, 2-acetylpyridine, and ammonium acetate acs.org.

Thiazoles: this compound derivatives are utilized in the synthesis of thiazoles nih.govresearchgate.netsemanticscholar.orgcu.edu.egresearchgate.netresearchgate.net. Indole-containing thiazoles are accessible through the reaction of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile with phenacyl bromides cu.edu.egresearchgate.net. The parent compound also acts as a precursor for various thiazole (B1198619) syntheses nih.govresearchgate.netsemanticscholar.org.

Chromene and Dithiazole Derivatives

Chromenes: this compound derivatives are key reagents for synthesizing chromene structures evitachem.comresearchgate.netsemanticscholar.orgtu-dresden.detubitak.gov.trrsc.orgtandfonline.comeurekaselect.com. Condensation reactions between this compound derivatives and ortho-hydroxybenzaldehyde derivatives are common routes to chromenes evitachem.comtu-dresden.de. For example, the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with salicylaldehyde (B1680747) derivatives yields chromene derivatives tu-dresden.de. Furthermore, chromen-pyrrole hybrids can be synthesized via three-component reactions involving β-naphthol, a pyrrole-substituted this compound, and aromatic aldehydes eurekaselect.com.

Dithiazoles: The synthesis of dithiazole derivatives is also facilitated by this compound, often involving reactions with phenyl isothiocyanate followed by phenacyl bromide derivatives evitachem.comtu-dresden.de.

Indolyl-substituted Heterocycles

This compound derivatives are particularly important for constructing heterocycles bearing an indole (B1671886) moiety cu.edu.egresearchgate.netresearchgate.netthieme-connect.comrsc.orgjapsonline.comtandfonline.combeilstein-journals.orgeurekaselect.comresearchgate.net. For instance, indole-substituted pyridine-3-carbonitriles are synthesized through efficient four-component condensation reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile, aldehydes, and ammonium acetate rsc.orgbeilstein-journals.org. Polyfunctional 2-hydroxy-2,3-dihydrofurans are readily prepared from 3-(1H-indol-3-yl)-3-oxopropanenitrile and arylglyoxal monohydrates via a base-promoted tandem cyclization researchgate.netthieme-connect.comrsc.org. Indole-linked thiazolines, thiophenes, and 1,3,4-thiadiazoles are accessible from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile through reactions with appropriate electrophiles cu.edu.egresearchgate.net. Additionally, triazolopyrimidine derivatives bearing an indole moiety are synthesized via three-component reactions involving 3-indolyl-3-oxopropanenitrile, aromatic aldehydes, and 3-amino-1,2,4-triazole japsonline.com. Pyrazolophthalazinediones are also synthesized using indole-3-oxopropanenitrile derivatives in a three-component approach tandfonline.com.

Data Tables: Representative Syntheses Using this compound Derivatives

Table 1: Synthesis of 2-Aminothiophenes via Gewald Reaction

| Starting this compound | Reaction Partner(s) | Catalyst/Conditions | Yield (%) | Citation |

| 3-Oxo-3-phenylpropanenitrile | Sulfur, Morpholine | Reflux in Methanol | 72 | scribd.com |

| 3-Oxo-3-phenylpropanenitrile | Sulfur, Piperidine | Reflux in Methanol | 70 | scribd.com |

| 3-Oxo-3-phenylpropanenitrile | Sulfur, Triethylamine | Reflux in Methanol | 68 | scribd.com |

Table 2: Synthesis of 2-Hydroxy-2,3-dihydrofurans via Tandem Cyclization

| Arylglyoxal Monohydrate | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | Base/Solvent | Temperature/Time | Yield (%) | Citation |

| Phenylglyoxal monohydrate | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | K₂CO₃/DMSO | 80 °C / 2 h | 75-93 | researchgate.netthieme-connect.com |

| 4-Chlorophenylglyoxal monohydrate | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | K₂CO₃/DMSO | 80 °C / 2 h | 80 | thieme-connect.com |

| 4-Methoxyphenylglyoxal monohydrate | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | K₂CO₃/DMSO | 80 °C / 2 h | 85 | thieme-connect.com |

Table 3: Synthesis of Indole-Substituted Pyridine-3-carbonitriles

| Aldehyde | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | Other Reagents | Conditions | Yield (%) | Citation |

| 4-Chlorobenzaldehyde | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | Cyclododecanone, NH₄OAc | Acetic acid, 120 °C | 85-95 | rsc.orgbeilstein-journals.org |

| Benzaldehyde | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | Cyclododecanone, NH₄OAc | Acetic acid, 120 °C | 88 | beilstein-journals.org |

| 2-Fluorobenzaldehyde | 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | β-Naphthol, Et₃N | H₂O-EtOH (1:1), Ultrasound, 65 °C | 75 | eurekaselect.com |

Table 4: Synthesis of Pyrazolophthalazinediones

| Aryl Aldehyde | This compound Derivative | Phthalhydrazide | Catalyst/Solvent | Yield (%) | Citation |

| 3-Nitrobenzaldehyde | 3-(1H-Indol-3-yl)-3-oxopropanenitrile | Present | Kit-6@HAp@TMG/EtOH | 84-95 | tandfonline.com |

| 4-Methoxybenzaldehyde | 3-(2-Methyl-1H-indol-3-yl)-3-oxopropanenitrile | Present | Kit-6@HAp@TMG/EtOH | 90 | tandfonline.com |

Compound List:

this compound

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

3-(1H-Indol-3-yl)-3-oxopropanenitrile

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-Oxo-3-phenylpropanenitrile

3-(4-methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile

3-(4-methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile

3-(2-benzofuroyl)-3-oxopropanenitrile

3-(4-methoxyphenyl)-3-oxopropanenitrile (B1584734)

3-(4-chlorophenyl)-3-oxopropanenitrile

3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(this compound)

Pyridine-2,6-bis(this compound)

2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Thieno[2,3-b]thiophene derivatives

Thiazoline derivatives

Thiophene derivatives

Thiadiazole derivatives

Dihydrofuran derivatives

Bis-heterocyclic systems

Bis- smolecule.comtu-dresden.dethiadiazole derivatives

Bis-thiazole derivatives

smolecule.comtu-dresden.dethiadiazine derivatives

evitachem.comtu-dresden.detriazolo[3,4-b] smolecule.comtu-dresden.dethiadiazine derivatives

evitachem.comtu-dresden.detriazolo[3,4-b] smolecule.comtu-dresden.dethiadiazole derivatives

Pyrazole derivatives

Pyrazolo[1,5-a]pyrimidine derivatives

Pyrazolo[3,4-b]pyridine derivatives

Pyrazolophthalazinedione derivatives

Pyridine derivatives

Indole-substituted pyridine-3-carbonitrile (B1148548) derivatives

2,2′-Bipyridine derivatives

Triazolopyrimidine derivatives

Chromene derivatives

Chromen-pyrrole hybrids

Dithiazole derivatives

2-Hydroxy-2,3-dihydrofuran derivatives

4,5-Dihydrofuran-3-carbonitriles

2-Aminothiophene derivatives

Role as a Cyanoacetylating Agent

This compound and its derivatives are recognized for their utility as cyanoacetylating agents. Specifically, compounds such as 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile are employed to introduce cyanoacetyl groups into organic molecules through condensation reactions with nucleophiles evitachem.com. Similarly, N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been utilized as a cyanoacetylating agent in the synthesis of cyanoacetamide benzoic acid and benzophenone (B1666685) derivatives, often employing methods like conventional heating or ultrasonication to achieve high yields and purity acs.orgacs.orgx-mol.net.

Precursor for Bioactive Molecules and Pharmaceutical Agents

The functional groups present in this compound make it a valuable precursor in the synthesis of a diverse range of molecules with potential biological activities, spanning antiviral, antimicrobial, and anti-cancer applications smolecule.comevitachem.com.

Antiviral Drug Synthesis

The inherent reactivity of this compound facilitates its use in the development of antiviral drugs . Derivatives incorporating pyrrole-3-carbonitrile structures, which can be synthesized using related compounds, have been identified as precursors for antiviral agents vulcanchem.com.

Antimicrobial Agents

This compound is a key intermediate in the synthesis of heterocyclic compounds exhibiting significant antimicrobial properties smolecule.com. For instance, derivatives like thieno[2,3-b]thiophene synthesized from this compound have demonstrated potent activity against various pathogens smolecule.com. Studies have shown these derivatives to be effective against fungal species and Staphylococcus aureus, with some compounds exhibiting potency comparable to or exceeding that of standard drugs like amphotericin B and penicillin G smolecule.com. Furthermore, bis-heterocyclic systems such as thiadiazoles and triazoles derived from this compound also show promising antimicrobial potential smolecule.com. Heterocycles linked to indole moieties, synthesized using related oxopropanenitrile precursors, have also displayed marked inhibition of fungal growth capes.gov.br.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Target Pathogen(s) | Potency Comparison (vs. Standard) | Reference |

| Thieno[2,3-b]thiophene derivatives | Fungal species, Staphylococcus aureus | More potent than Amphotericin B, Equipotent to Penicillin G | smolecule.com |

| Bis- smolecule.comvulcanchem.com-thiadiazole and bis-thiazole derivatives | Not specified | Promising results | nih.gov |

| Indole-linked heterocycles | Fungi (e.g., Aspergillus niger) | Nearly equal to standards | capes.gov.br |

Anti-cancer/Antitumor Agents

Derivatives synthesized from this compound have been investigated for their potential as anti-cancer and anti-tumor agents smolecule.com. Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in developing new therapeutic strategies smolecule.com. Heteroaryl derivatives, for example, have shown anticancer activity through mechanisms such as the inhibition of tubulin polymerization . Research has also explored benzazole and benzimidazolyl derivatives synthesized using precursors related to this compound, with some compounds exhibiting broad and moderate antitumor activity nih.gov. Moreover, triazolopyrimidine derivatives synthesized from indolyl-3-oxopropanenitrile precursors have displayed antiproliferative effects against various cancer cell lines japsonline.com.

JAK1 Selective Inhibitors

This compound derivatives have emerged as significant candidates in the development of selective Janus kinase 1 (JAK1) inhibitors, particularly for the treatment of autoimmune diseases like rheumatoid arthritis rsc.orgnih.govresearchgate.netgoogle.comnih.gov. One notable compound, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, was identified as a potent JAK1 selective inhibitor. This compound demonstrated an IC₅₀ value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 rsc.orgresearchgate.netnih.gov. Its structural design was based on combining features of tofacitinib's core scaffold rsc.orgresearchgate.netnih.gov. In vivo studies in relevant animal models have validated the efficacy of such compounds rsc.orgnih.gov. Another derivative, (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, also exhibited improved JAK1 selectivity compared to existing treatments nih.gov.

Prebiotic Chemistry and Origin of Life Studies

Precursor to Pyrimidine (B1678525) Bases (Cytosine, Uracil)

This compound, in its various forms, is recognized for its contribution to the synthesis of essential pyrimidine bases, cytosine and uracil, which are fundamental components of nucleic acids.

Direct Precursor Role: Research has identified this compound, referred to as cyanoacetaldehyde in this context, as a proposed precursor for pyrimidine bases such as cytosine and uracil, particularly within the scope of prebiotic chemistry.

Synthesis via Acetal (B89532) Intermediate: A significant pathway to cytosine involves the use of 3,3-diethoxypropionitrile, which is the diethyl acetal of this compound. This acetal undergoes a condensation reaction with urea (B33335), leading to the formation of cytosine with a good synthetic outcome and high product quality. google.com

Table 1: Synthesis of Pyrimidine Bases Using this compound Derivatives

| Reactant (this compound Derivative) | Reaction Partner | Product | Key Reaction Step | Yield/Quality | Citation |

| 3,3-Diethoxypropionitrile (acetal) | Urea | Cytosine | Condensation | Good synthetic effect, high quality | google.com |

Reactions with Guanidine (B92328) and Urea

The reactivity of this compound with nucleophilic reagents like urea and guanidine is instrumental in forming the pyrimidine ring system.

Reactions with Urea: this compound can participate in reactions with urea to yield pyrimidine derivatives. One established route involves the Knoevenagel condensation of a β-ketonitrile, such as this compound, with urea. This initial condensation forms ureidopropenenitriles, which then undergo cyclization under acidic or basic conditions. This process can lead to the formation of diverse pyrimidine structures, including 4-aryl-5-cyano-3-substituted pyrimidines or 4-amino-5-benzoylpyrimidines, with reported yields ranging from 60% to 70%. researchgate.net

Reactions with Guanidine: Guanidine is a well-established reagent in the synthesis of pyrimidines, typically reacting with β-dicarbonyl compounds or similarly activated methylene (B1212753) compounds. wikipedia.org While direct reactions of this compound itself with guanidine to form pyrimidine rings are less explicitly detailed in the provided literature, the general synthetic strategies for pyrimidines frequently employ guanidine in conjunction with other activated carbonyl or nitrile-containing precursors. tubitak.gov.trscholarsresearchlibrary.com The literature predominantly showcases the use of guanidine with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) for pyrimidine ring formation, rather than direct reactions with this compound. tubitak.gov.trscholarsresearchlibrary.com

Table 2: Reactions of this compound with Urea for Pyrimidine Synthesis

| Reactant | Reaction Partner | Intermediate / Product Class | Reaction Conditions | Yield | Citation |

| β-ketonitrile (e.g., this compound) | Urea | Ureidopropenenitriles, then Pyrimidines (e.g., 4-aryl-5-cyano-3-substituted) | Knoevenagel condensation, followed by cyclization | 60-70% | researchgate.net |

Compound Name Index:

this compound

Cytosine

Uracil

Cyanoacetaldehyde

3,3-Diethoxypropionitrile

Urea

Guanidine

Ureidopropenenitriles

4-aryl-5-cyano-3-substituted pyrimidines

4-amino-5-benzoylpyrimidines

β-ketonitrile

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The gas-phase IR spectrum of 3-oxopropanenitrile has been recorded and analyzed in the 4000–500 cm⁻¹ range. researchgate.netnih.gov

Key characteristic absorption bands for this compound and its derivatives include:

C≡N stretching: A strong and sharp absorption band is typically observed in the region of 2200–2250 cm⁻¹ for the nitrile group. vulcanchem.com For some derivatives, this can be found around 2216-2219 cm⁻¹. researchgate.net

C=O stretching: An intense band corresponding to the carbonyl group of the aldehyde is found at approximately 1630–1660 cm⁻¹. vulcanchem.com In certain substituted analogs like 3-(4-Iodophenyl)-3-oxopropanenitrile, this stretch appears around 1680-1700 cm⁻¹. vulcanchem.com

C-H stretching: Absorptions for C-H bonds are generally seen in the 2800–3000 cm⁻¹ range. vulcanchem.com

Computational studies, including high-level ab initio and density functional theory (DFT) calculations, have been used to predict and assign the vibrational frequencies, aiding in the unambiguous interpretation of the experimental spectrum. researchgate.netnih.gov These studies have also revealed the existence of two stable rotamers (rotational isomers) of cyanoacetaldehyde in the gas phase. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| Nitrile (C≡N) | 2200–2250 | vulcanchem.com |

| Carbonyl (C=O) | 1630–1700 | vulcanchem.comvulcanchem.com |

| C-H | 2800–3000 | vulcanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H-NMR and ¹³C-NMR are instrumental in the structural confirmation of this compound and its derivatives.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum, the protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl and nitrile groups are of particular interest. For derivatives of this compound, the chemical shifts of these protons can vary depending on the substituents. For instance, in some indole-substituted derivatives, the methylene protons appear as a singlet around δ 3.80-3.87 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides key information about the carbon atoms in the molecule. Expected signals for this compound derivatives include:

Nitrile carbon (C≡N): This carbon typically resonates in the region of δ 114-120 ppm. rsc.org

Carbonyl carbon (C=O): The signal for the carbonyl carbon is found further downfield, often around δ 180 ppm. rsc.org

Methylene carbon (CH₂): The carbon of the methylene group is also observable in the spectrum.

The specific chemical shifts are highly dependent on the molecular environment, including the solvent used and the nature of any substituents on the core this compound structure. rsc.org

Table 2: Predicted and Observed NMR Chemical Shifts (δ) for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Methylene (CH₂) | 3.80-3.87 | rsc.org |

| ¹³C | Nitrile (C≡N) | 114-120 | rsc.org |

| ¹³C | Carbonyl (C=O) | ~180 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound, the molecular ion peak would correspond to its molecular weight. In the case of its derivatives, the mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of the specific derivative. vulcanchem.com For example, high-resolution mass spectrometry (HRMS) of various indole-substituted 3-oxopropanenitriles has been used to confirm their elemental composition with high accuracy. rsc.org

The fragmentation pattern can also be informative. Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules or radicals. For derivatives of this compound, characteristic fragmentation might involve the loss of the cyano group (-CN) or cleavage adjacent to the carbonyl group. vulcanchem.com

UV/VIS Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the conjugation between the nitrile and carbonyl groups acts as a chromophore.

This conjugation leads to absorbance in the ultraviolet region, typically in the range of 250–300 nm. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and the presence of other chromophores in substituted derivatives. For example, irradiation with λ = 280 nm light has been used for the direct identification of this compound as a photoisomerization product of isoxazole (B147169). figshare.com

Chromatographic Techniques for Purity and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for purifying synthesized this compound and for analyzing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is highly applicable for the analysis and purification of this compound and its derivatives.

In a typical HPLC setup for analyzing these compounds, a reverse-phase C18 column might be used. osaka-u.ac.jp The mobile phase often consists of a mixture of solvents, such as acetonitrile (B52724) and water, and the composition can be run as a gradient to achieve optimal separation. osaka-u.ac.jp Detection is commonly performed using a UV detector, set at a wavelength where the compound of interest absorbs light. This technique is crucial for determining the purity of a sample and for separating it from starting materials, byproducts, or other related compounds. osaka-u.ac.jp

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a pivotal technique for the separation, identification, and quantification of this compound, which is also known by its synonym, cyanoacetaldehyde. Given its volatile nature, this compound is well-suited for GC analysis. This method is instrumental in complex analytical contexts, such as in the fields of astrochemistry and prebiotic synthesis, where it is used to detect and identify key organic molecules in simulated extraterrestrial environments. researchgate.netsns.it

The analysis by GC involves vaporizing the sample and moving it through a chromatographic column using an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase within the column. libretexts.org For a small, polar molecule like this compound, a polar capillary column is typically employed to achieve effective separation from other components in a mixture. Following separation, a mass spectrometer can provide definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation pattern. nih.gov Research has confirmed the use of GC for the analysis of cyanoacetaldehyde. researchgate.net

Detailed research findings from studies involving the analysis of related nitrile compounds provide insight into the typical parameters used. researchgate.net While specific, published methods for the parent compound are proprietary or application-specific, a general analytical method can be outlined based on standard practices for volatile polar analytes.

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | Polar capillary column (e.g., bonded polyethylene (B3416737) glycol or a derivative) |

| Carrier Gas | Helium or Hydrogen, constant flow mode |

| Inlet Temperature | Typically 200-250 °C to ensure rapid volatilization |

| Oven Program | Initial low temperature (e.g., 40-60 °C) held for several minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of ~250 °C |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | ~250 °C to prevent condensation |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and reactivity. While crystallographic data for the parent this compound are not readily found in the literature, likely due to its high reactivity and potential difficulty in forming stable single crystals, the technique is extensively applied to its numerous, more complex derivatives. researchgate.net